2,5-Dibromo-4-fluorobenzotrifluoride
Overview
Description
2,5-Dibromo-4-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Br2F4. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the use of N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin as brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced bromination techniques, such as photochemical bromination, can enhance the efficiency and selectivity of the process. Additionally, the incorporation of fluorine atoms is achieved through selective fluorination reactions using reagents like silicon tetrafluoride or hydrogen fluoride in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzotrifluoride derivatives, which can be further functionalized for specific applications in organic synthesis and material science .
Scientific Research Applications
2,5-Dibromo-4-fluorobenzotrifluoride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Chemical Biology: The compound is used in the study of biological systems and interactions, providing insights into molecular mechanisms and pathways
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The compound can act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-5-fluorobenzotrifluoride
- 1,4-Dibromo-2,5-difluorobenzene
- 2,5-Dibromo-3,4-difluorothiophene
Uniqueness
Compared to similar compounds, 2,5-Dibromo-4-fluorobenzotrifluoride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Additionally, the presence of the trifluoromethyl group enhances its stability and electronic properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,4-dibromo-2-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYLUBCPAMKJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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